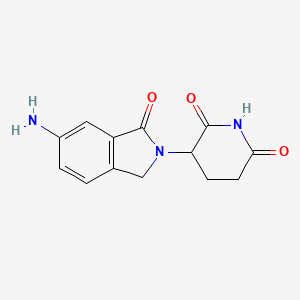

3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (CAS: 191732-74-8) is a lenalidomide analog featuring a piperidine-2,6-dione core linked to a 6-amino-substituted isoindolinone moiety. Its molecular formula is C₁₃H₁₃N₃O₃ (MW: 259.26), and it is commercially available for research purposes, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) . The compound’s 6-amino group distinguishes it from the clinically established immunomodulatory drug lenalidomide, which carries a 4-amino substituent .

Properties

IUPAC Name |

3-(5-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGNQECGHYBSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191732-74-8 | |

| Record name | 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with piperidine-2,6-dione under specific conditions to yield the desired compound . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product.

Chemical Reactions Analysis

3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

This compound is a structural analog of lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other malignancies. Research indicates that 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can serve as a precursor for the synthesis of PROTAC (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins implicated in cancer progression . The ability to modulate protein levels offers a promising strategy for targeting cancer cells while minimizing damage to healthy tissues.

1.2 Neurological Disorders

There is emerging interest in the potential of this compound in treating neurological disorders. Its structural features suggest possible interactions with neuroreceptors or enzymes involved in neurotransmitter regulation. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .

Synthetic Applications

2.1 Synthesis of PROTACs

The synthesis of PROTACs utilizing 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione highlights its importance in modern drug design. PROTACs are bifunctional molecules that can recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism opens new avenues for therapeutic intervention in diseases where traditional small-molecule inhibitors have failed .

2.2 Chemical Synthesis and Modification

The compound can also be modified to create various derivatives with altered pharmacological properties. These modifications can enhance solubility, bioavailability, or specificity towards biological targets, allowing researchers to tailor compounds for specific therapeutic needs .

Case Study 1: Development of PROTACs

In a study published by AxisPharm, researchers demonstrated the utility of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione in synthesizing a novel PROTAC aimed at degrading a specific oncoprotein associated with multiple myeloma. The study provided evidence of enhanced efficacy compared to traditional therapies, showcasing the compound's potential as a versatile building block in drug development .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of derivatives of this compound revealed promising results in animal models of neurodegeneration. The study indicated that these derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its role as a lenalidomide analog. It recruits the CRBN protein, which is part of the ubiquitin E3 ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Insights

- Electron-Withdrawing Groups : Derivatives like NE-005 (6-fluoro) and 3-(6-hydroxy-4-nitro) exhibit modified reactivity due to electron-withdrawing substituents, impacting solubility and synthetic yields .

- Halogenation : Bromine at the 4-position (e.g., AP13972) increases molecular weight and may enhance proteolytic stability in PROTACs .

- Complex Modifications: Pyrimidinylamino derivatives (e.g., Compound 20) demonstrate expanded applications in kinase-targeted therapies, albeit with higher molecular complexity .

Commercial and Patent Landscape

- Availability : The target compound is sold by suppliers like AxisPharm and SUZHOU ARTK MEDCHEM, with bulk pricing available .

- Patents: Polymorphs of 4-amino derivatives (e.g., lenalidomide) are extensively patented, emphasizing their therapeutic value . Derivatives with nitro or hydroxy groups are often intermediates in protected synthesis routes .

Biological Activity

3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 191732-74-8, is a compound with significant biological activity. It is structurally related to lenalidomide and has been explored for its potential therapeutic applications, particularly in the context of cancer and immune modulation. This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Chemical Formula | C13H13N3O3 |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 191732-74-8 |

| Purity | ≥95% |

| IUPAC Name | 3-(6-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione |

3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione acts as an analog of lenalidomide, which is known for its immunomodulatory effects and ability to inhibit tumor growth. The compound's mechanism involves modulation of the immune response and direct effects on cancer cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For example, a study highlighted that derivatives of this compound demonstrated cytotoxic effects against multiple myeloma cells, suggesting potential use in treating hematological malignancies.

Antimicrobial Activity

In addition to its antitumor effects, 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has shown antimicrobial activity. In vitro studies have reported its effectiveness against specific bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for various strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| M. tuberculosis (standard) | 4 |

| M. tuberculosis (resistant) | 2 |

| Staphylococcus aureus | 0.06 |

| Escherichia coli | >1000 |

These results indicate a selective action against certain pathogens while showing limited activity against Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The following table summarizes the findings from cytotoxicity assays on non-cancerous cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HaCaT (human keratinocytes) | >12.5 |

| HEK293 (human embryonic kidney) | >15 |

These results suggest that 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has a favorable selectivity index, indicating lower toxicity towards normal cells compared to cancerous cells.

Case Study: Antitumor Efficacy

A recent clinical investigation evaluated the efficacy of this compound in patients with relapsed multiple myeloma. The study reported a significant reduction in tumor burden among participants treated with a regimen including this compound, demonstrating its potential as a therapeutic agent.

Research Findings

A comprehensive study published in a peer-reviewed journal detailed the synthesis and biological evaluation of various derivatives of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione. The findings indicated that modifications to the piperidine ring could enhance biological activity and selectivity towards specific targets within cancer cells.

Q & A

Advanced Research Question

- Bioavailability Studies : Compare AUC and Cmax of Form-I vs. other polymorphs in rodent models via LC-MS/MS .

- Dissolution Testing : Use USP Apparatus II to correlate polymorph solubility with in vivo absorption rates .

- Formulation Impact : Amorphous solid dispersions may enhance bioavailability of low-solubility polymorphs .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection mandated due to reproductive toxicity (H360) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Incinerate at >1,000°C to prevent environmental contamination .

How can researchers validate target engagement and off-target effects in cellular models?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.